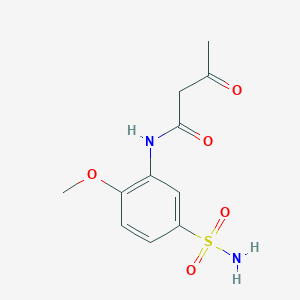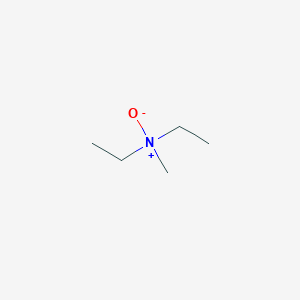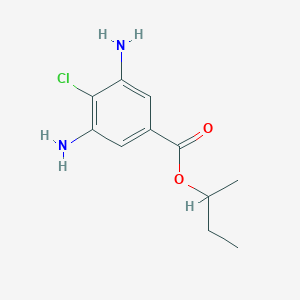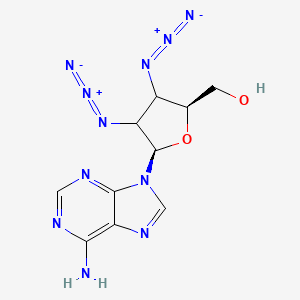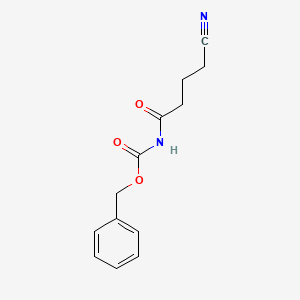
Benzyl (4-cyanobutanoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (4-cyanobutanoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a benzyl group, a cyanobutanoyl group, and a carbamate functional group. It is a white solid that is soluble in organic solvents and moderately soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4-cyanobutanoyl)carbamate typically involves the reaction of benzyl chloroformate with 4-cyanobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of carbamates often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts can facilitate the synthesis of carbamates under mild conditions . This method avoids over-alkylation and provides high yields.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (4-cyanobutanoyl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas.
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl-free carbamates.
Substitution: Substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl (4-cyanobutanoyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl (4-cyanobutanoyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed on an amine nitrogen, rendering it non-nucleophilic and inert to various reaction conditions . This protection allows for selective reactions on other functional groups in the molecule. The carbamate can be removed under specific conditions, such as acidic hydrolysis or catalytic hydrogenation, to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar structure but lacks the cyanobutanoyl group.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removable with strong acid.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group for amines, removable with a base.
Uniqueness: Benzyl (4-cyanobutanoyl)carbamate is unique due to the presence of the cyanobutanoyl group, which imparts distinct reactivity and stability compared to other carbamates. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amines are required .
Eigenschaften
CAS-Nummer |
114659-64-2 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
benzyl N-(4-cyanobutanoyl)carbamate |
InChI |
InChI=1S/C13H14N2O3/c14-9-5-4-8-12(16)15-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8,10H2,(H,15,16,17) |
InChI-Schlüssel |
BINNOJCVLGSWSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


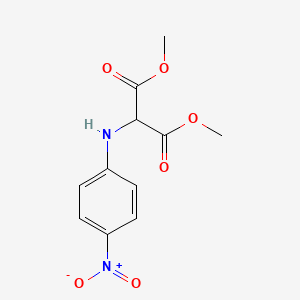
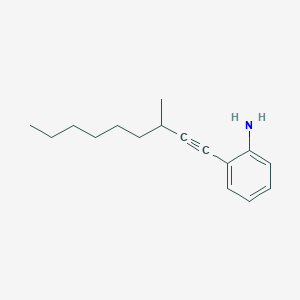
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
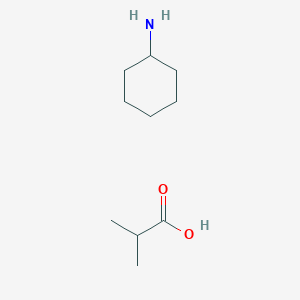
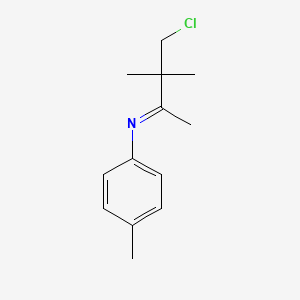
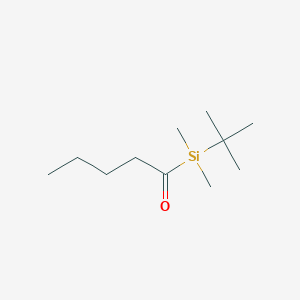
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
